27-oxo-fusidic Acid
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Overview
Description
27-Oxo-fusidic Acid is a metabolite of fusidic acid, a natural tetracyclic triterpene isolated from fungi. Fusidic acid is known for its antibacterial properties and is used clinically to treat systemic and local staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci . This compound retains some of these antibacterial properties and is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 27-Oxo-fusidic Acid involves the oxidation of fusidic acid. This can be achieved using various oxidizing agents under controlled conditions. The specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes followed by chemical modification. Fusidic acid is first produced through the fermentation of Fusidium coccineum, and then it undergoes chemical oxidation to form this compound .
Chemical Reactions Analysis
Types of Reactions: 27-Oxo-fusidic Acid can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups present in the molecule.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
27-Oxo-fusidic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations .
Mechanism of Action
27-Oxo-fusidic Acid exerts its effects by interfering with bacterial protein synthesis. It specifically inhibits the translocation of elongation factor G (EF-G) from the ribosome, thereby preventing the synthesis of essential proteins in bacteria. This mechanism is similar to that of fusidic acid, making this compound a valuable compound in the study of bacterial resistance and protein synthesis inhibition .
Comparison with Similar Compounds
Fusidic Acid: The parent compound, known for its antibacterial properties.
16-Deacetyl Fusidic Acid: A derivative with similar antibacterial activity.
24,25-Dihydroxyfusidic Acid: Another derivative with potential pharmacological activities
Uniqueness: 27-Oxo-fusidic Acid is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its parent compound and other derivatives. Its ability to inhibit bacterial protein synthesis makes it a valuable tool in the study of antibacterial resistance and the development of new antibiotics .
Properties
Molecular Formula |
C31H46O7 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8?,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
InChI Key |
OZMOUWFCJHVIQT-BHIQXYLPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C=O)\C(=O)O)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
Origin of Product |
United States |
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